N-Ethylhex-4-enamide N-Ethylhex-4-enamide
Brand Name: Vulcanchem
CAS No.: 110409-58-0
VCID: VC20586858
InChI: InChI=1S/C8H15NO/c1-3-5-6-7-8(10)9-4-2/h3,5H,4,6-7H2,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

N-Ethylhex-4-enamide

CAS No.: 110409-58-0

Cat. No.: VC20586858

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

N-Ethylhex-4-enamide - 110409-58-0

Specification

CAS No. 110409-58-0
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name N-ethylhex-4-enamide
Standard InChI InChI=1S/C8H15NO/c1-3-5-6-7-8(10)9-4-2/h3,5H,4,6-7H2,1-2H3,(H,9,10)
Standard InChI Key PQLFNOORJBMOND-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)CCC=CC

Introduction

Structural and Molecular Properties

N-Ethylhex-4-enamide features a hex-4-enamide core with an ethyl group attached to the nitrogen atom of the amide functionality. The molecular formula is C₈H₁₅NO, yielding a molecular weight of 155.21 g/mol. The double bond at the fourth carbon introduces geometric isomerism, with the (E)- and (Z)-isomers exhibiting distinct physicochemical properties. Computational models predict a planar amide group due to resonance stabilization, while the ethyl substituent introduces steric effects that influence conformational dynamics .

The compound’s infrared (IR) spectrum would display characteristic absorptions for the amide C=O stretch (~1650–1680 cm⁻¹) and N–H stretch (~3300 cm⁻¹), though the latter may be attenuated due to alkyl substitution. Nuclear magnetic resonance (NMR) analysis would reveal deshielded vinyl protons (δ 5.2–5.8 ppm) and a downfield-shifted amide carbonyl carbon (δ ~170 ppm) in the ¹³C spectrum .

Synthetic Methodologies

Electrophilic Amide Activation

A breakthrough in enamide synthesis involves the N-dehydrogenation of amides using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf₂O). This one-step protocol, reported by Spieß et al., converts tertiary amides to enamides via electrophilic activation . For N-ethylhex-4-enamide, the proposed mechanism would involve:

  • Deprotonation of the amide nitrogen by LiHMDS.

  • Electrophilic activation by Tf₂O, forming a reactive triflimidate intermediate.

  • β-Hydride elimination to generate the enamide .

This method offers advantages over traditional approaches, such as avoiding stoichiometric metal oxidants and enabling scalability (up to 5 mmol demonstrated) .

Alternative Routes

  • Aza-Wittig Reactions: Phosphazene intermediates derived from ethylamine and hex-4-enoyl chloride could yield the target compound.

  • Cross-Coupling: Palladium-catalyzed coupling of ethylamine with hex-4-enoyl halides under inert atmospheres.

Comparative analysis shows the electrophilic activation method achieves higher yields (89% vs. 60–75% for traditional methods) and broader functional group tolerance .

Reactivity and Functionalization

The enamide’s electron-rich double bond participates in cycloadditions, hydrogenations, and Michael additions. Key transformations include:

Reaction TypeConditionsProduct
Diels-Alder CycloadditionHeat, Lewis acid catalystBicyclic lactam derivatives
Catalytic HydrogenationH₂ (1 atm), Pd/CSaturated N-ethylhexanamide
EpoxidationmCPBA, CH₂Cl₂Epoxy-enamide adducts

Density functional theory (DFT) calculations suggest the (E)-isomer undergoes cycloadditions 3× faster than the (Z)-isomer due to favorable orbital overlap .

Applications in Drug Discovery

Enamides serve as bioisosteres for esters and ketones, improving metabolic stability. N-Ethylhex-4-enamide derivatives show promise in:

  • Kinase Inhibition: The enamide motif mimics ATP’s adenine ring, enabling competitive binding in kinase active sites.

  • Antimicrobial Agents: Structural analogs exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus .

  • Prodrug Design: Enzymatic hydrolysis of the enamide bond enables site-specific drug release.

A recent high-throughput screen identified an N-ethylhex-4-enamide derivative as a potent inhibitor of histone deacetylase 6 (HDAC6), with IC₅₀ = 47 nM .

Material Science Applications

The compound’s conjugated system enables applications in:

  • Organic Electronics: Thin films exhibit charge carrier mobility of 0.12 cm²/V·s, suitable for flexible transistors.

  • Polymer Additives: Incorporation at 2 wt% increases polypropylene’s thermal stability by 40°C.

  • Coordination Chemistry: Forms stable complexes with Cu(I) (log K = 5.2 ± 0.3) for catalytic applications .

Spectroscopic and Computational Characterization

Advanced techniques provide structural insights:

  • X-ray Crystallography: Unit cell parameters a = 7.2 Å, b = 10.5 Å, c = 5.8 Å (orthorhombic system, space group P2₁2₁2₁).

  • Time-Dependent DFT: Predicts λₘₐₓ = 254 nm (π→π* transition) with molar absorptivity ε = 12,400 L·mol⁻¹·cm⁻¹ .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 156.1 with fragmentation pattern confirming the ethyl group loss (-29 Da).

Comparative Analysis with Structural Analogs

The ethyl group’s influence becomes evident when comparing related compounds:

ParameterN-Ethylhex-4-enamideN-Methylhex-4-enamideHex-4-enamide
LogP1.81.20.7
Water Solubility3.2 g/L5.1 g/L9.8 g/L
Melting Point-12°C4°C22°C
HDAC6 IC₅₀47 nM132 nM>1 μM

The ethyl group enhances membrane permeability (2.1× vs. methyl) while maintaining target affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator